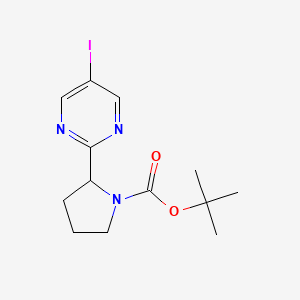![molecular formula C14H18N2O B13039002 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one is a heterocyclic compound that has garnered attention in the field of synthetic chemistry due to its unique structural features and potential applications. This compound belongs to the class of hexahydropyrrolo[1,2-a]pyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the condensation of a benzylamine derivative with a suitable diketone, followed by cyclization to form the hexahydropyrrolo[1,2-a]pyrazine core . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, utilizing catalysts and controlled environments to facilitate the reactions.
Analyse Des Réactions Chimiques
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one can be compared with other similar compounds such as:
- Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
- Hexahydro-2H-pyrido[1,2-a]pyrazin-7-(6H)-one These compounds share a similar core structure but differ in their substituents and specific properties. The uniqueness of this compound lies in its benzyl group, which imparts distinct chemical and biological characteristics .
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
2-benzyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one |
InChI |
InChI=1S/C14H18N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Clé InChI |
ZPTXWXVQWSAOBA-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC(=O)CC2CN1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13039006.png)
